4-(Heptafluoroisopropyl)toluene

概要

説明

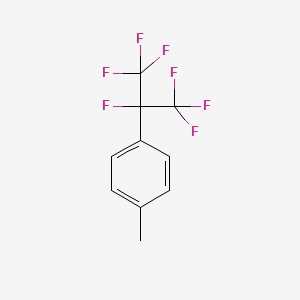

4-(Heptafluoroisopropyl)toluene is a fluorinated aromatic hydrocarbon with the molecular formula C10H7F7. It is characterized by a benzene ring substituted with a heptafluoroisopropyl group at the 4-position. This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptafluoroisopropyl)toluene typically involves the fluorination of toluene derivatives. One common method is the electrophilic fluorination of 4-(trifluoromethyl)toluene using a strong fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The process is optimized to minimize the formation of by-products and ensure the safety of the operation due to the highly reactive nature of fluorinating agents.

化学反応の分析

Types of Reactions: 4-(Heptafluoroisopropyl)toluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the fluorinated groups.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH2) or Grignard reagents.

Major Products Formed:

Oxidation: Formation of 4-(heptafluoroisopropyl)benzoic acid or 4-(heptafluoroisopropyl)benzaldehyde.

Reduction: Formation of partially fluorinated derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Fluorinated Compounds Synthesis

One of the primary applications of 4-(heptafluoroisopropyl)toluene is in the synthesis of fluorinated organic compounds. It serves as a precursor for various reactions, including nucleophilic substitutions and C–H functionalization processes.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 30°C | 49% | |

| C–H Functionalization | LED irradiation, Toluene | Variable | |

| Polymerization | Metallocene catalyst | High |

The nucleophilic substitution reaction using this compound has been shown to yield various fluorinated products effectively. The use of polar solvents like DMF enhances the reaction's efficiency by stabilizing the reactive intermediates.

Photocatalytic Reactions

Research indicates that this compound can be utilized in photocatalytic C–H functionalization reactions. These processes are significant for developing new materials with tailored properties, particularly in pharmaceuticals and agrochemicals .

Polymer Production

The compound is also employed in the production of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance.

Table 2: Properties of Polymers Containing this compound

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Mechanical Strength | High |

The unique properties imparted by the heptafluoroisopropyl group allow for the development of materials suitable for extreme environments, such as aerospace and automotive applications.

Green Chemistry Initiatives

In line with green chemistry principles, this compound is being explored for its potential as a solvent or reagent in environmentally friendly processes. Its low toxicity and volatility make it an attractive candidate for sustainable chemical practices.

Case Study: Use as a Solvent in Organic Reactions

A recent study demonstrated that using this compound as a solvent led to reduced byproduct formation and improved reaction yields compared to traditional solvents . This aligns with the goals of minimizing waste and enhancing reaction efficiency in synthetic chemistry.

作用機序

4-(Heptafluoroisopropyl)toluene is compared with other similar fluorinated aromatic compounds, such as 4-(trifluoromethyl)toluene and 4-(heptafluoroisopropyl)benzene. The presence of multiple fluorine atoms in this compound provides it with superior thermal stability and chemical resistance compared to its counterparts. This makes it a valuable compound in various industrial and research applications.

類似化合物との比較

4-(Trifluoromethyl)toluene

4-(Heptafluoroisopropyl)benzene

Heptafluoroisopropyl acrylate

生物活性

4-(Heptafluoroisopropyl)toluene, a fluorinated compound with the CAS number 2396-26-1, has garnered attention for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₀H₇F₇

- Molecular Weight : 260.15 g/mol

- Structure : The compound features a toluene backbone substituted with a heptafluoroisopropyl group, contributing to its distinct physical and chemical properties.

Mechanisms of Biological Activity

The biological activity of this compound can be inferred from studies on related fluorinated compounds. Research indicates that fluorinated hydrocarbons can interact with various biological receptors and enzymes due to their lipophilicity and ability to penetrate cellular membranes.

Receptor Interaction

Fluorinated compounds often exhibit unique interactions with neurotransmitter receptors. For instance:

- NMDA Receptors : Similar compounds have shown inhibition effects on NMDA receptors, which are critical in synaptic plasticity and memory function .

- Nicotinic Acetylcholine Receptors (nAChRs) : Some studies suggest that fluorinated variants can modulate nAChR activity, potentially affecting neurotransmission .

Biological Effects

The specific biological effects of this compound have not been extensively documented; however, extrapolating from related compounds can provide insights into its potential impacts:

- Neurotoxicity : Compounds similar to toluene have been shown to affect brain structures and functions, leading to neurotoxic effects such as metabolic acidosis and alterations in neurotransmitter levels .

- Toxicological Profile : The metabolism of similar fluorinated compounds often involves cytochrome P450 enzymes, which could lead to the formation of reactive metabolites that may exert toxic effects .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities observed in various fluorinated compounds similar to this compound:

特性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRSBQTXVJYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178671 | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-26-1 | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。